An In-depth Technical Guide to Fmoc-2-cyano-D-phenylalanine
An In-depth Technical Guide to Fmoc-2-cyano-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-2-cyano-D-phenylalanine is a non-proteinogenic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS) and drug discovery. The incorporation of this unnatural amino acid into peptide sequences can impart unique structural and functional properties, leading to enhanced biological activity, increased stability, and novel pharmacological profiles. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Fmoc-2-cyano-D-phenylalanine.
The presence of a cyano group at the ortho position of the phenyl ring introduces distinct electronic and steric features. This modification can influence peptide conformation, receptor binding affinity, and enzymatic stability. The D-configuration of the amino acid further contributes to resistance against proteolytic degradation, a critical attribute for the development of peptide-based therapeutics. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols.
Physicochemical Properties
Fmoc-2-cyano-D-phenylalanine is typically supplied as a white to off-white powder. While detailed experimental data for some of its physical properties are not widely published, the general characteristics are summarized below. For comparison, data for the related isomers, where available, are also included.
| Property | Value | Source |
| Chemical Formula | C₂₅H₂₀N₂O₄ | [1] |
| Molecular Weight | 412.4 g/mol | [1] |
| CAS Number | 401620-74-4 | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 99% (HPLC, Chiral purity) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Comparative Data for Isomers:
| Property | Fmoc-3-cyano-D-phenylalanine | Fmoc-4-cyano-D-phenylalanine |
| Melting Point | 111 - 113 °C | 175 - 189 °C |
| Optical Rotation | [a]²⁰D = 36.5 ° (c=1 in DMF) | Not available |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum would exhibit characteristic signals for the aromatic protons of the fluorenyl and phenyl groups, the α-proton, and the β-protons of the phenylalanine side chain. The protons of the 2-cyanophenyl group would show a distinct splitting pattern due to the cyano-substituent.
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¹³C NMR: The spectrum would display resonances for the carbonyl carbon, the aromatic carbons, the α-carbon, and the β-carbon. The carbon of the cyano group would appear in the characteristic region for nitriles.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:
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N-H stretching of the carbamate.
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C=O stretching of the carboxyl and carbamate groups.
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C≡N stretching of the cyano group, typically in the range of 2220-2260 cm⁻¹.
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Aromatic C=C stretching .
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (412.4 g/mol ) and characteristic fragmentation patterns.
Experimental Protocols
Synthesis of Fmoc-2-cyano-D-phenylalanine
While a specific detailed protocol for the synthesis of Fmoc-2-cyano-D-phenylalanine is not widely published, a general method for the Fmoc protection of amino acids can be adapted. The synthesis would involve the reaction of 2-cyano-D-phenylalanine with an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions.
General Protocol for Fmoc Protection:
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Dissolution: Dissolve 2-cyano-D-phenylalanine in an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, mixed with an organic solvent like dioxane or acetone.
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Reaction: Add a slight excess of Fmoc-OSu or Fmoc-Cl to the amino acid solution at a controlled temperature, typically 0-5 °C, with vigorous stirring.
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Monitoring: Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up: Once the reaction is complete, the mixture is typically acidified to precipitate the Fmoc-protected amino acid.
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Purification: The crude product is then collected by filtration and purified by recrystallization or chromatography to yield pure Fmoc-2-cyano-D-phenylalanine.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Fmoc-2-cyano-D-phenylalanine can be incorporated into peptide chains using standard Fmoc-SPPS protocols. The general workflow for a single coupling cycle is outlined below.
SPPS Workflow Diagram
Detailed Coupling Protocol:
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Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for C-terminal amide peptides or Wang resin for C-terminal carboxylic acids) with the preceding amino acid already attached and its N-terminal Fmoc group removed.
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Activation: Activate the carboxyl group of Fmoc-2-cyano-D-phenylalanine. A common method is to pre-dissolve Fmoc-2-cyano-D-phenylalanine in a suitable solvent like N,N-dimethylformamide (DMF) and add an activating agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
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Coupling: Add the activated Fmoc-2-cyano-D-phenylalanine solution to the resin. The coupling reaction is typically carried out at room temperature with agitation for a period ranging from 30 minutes to several hours. The efficiency of the coupling can be monitored using a colorimetric test such as the Kaiser test.
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Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
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Fmoc Deprotection: Treat the resin with a solution of a secondary amine, typically 20% piperidine in DMF, to remove the Fmoc group from the newly added amino acid, exposing the free amine for the next coupling cycle.
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Washing: Wash the resin again with DMF to remove the piperidine and the fluorenyl byproduct.
Applications in Research and Drug Development
The unique properties of Fmoc-2-cyano-D-phenylalanine make it a valuable tool for various applications in peptide science.
Bioactive Peptide and Peptidomimetic Synthesis
The incorporation of D-amino acids is a well-established strategy to enhance the stability of peptides against enzymatic degradation. The presence of the 2-cyano group can further modulate the biological activity by influencing the peptide's conformation and interaction with its target receptor. This makes Fmoc-2-cyano-D-phenylalanine an attractive building block for the synthesis of more potent and stable peptide-based drugs.
Molecular Probes and Conformational Studies
The cyano group can serve as a useful infrared (IR) or fluorescent probe to study peptide and protein structure and dynamics. The vibrational frequency of the nitrile group is sensitive to its local environment, providing insights into protein folding, binding, and conformational changes.
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by peptides containing 2-cyano-D-phenylalanine have not been extensively characterized, the general principles of peptide-receptor interactions apply. The introduction of this non-natural amino acid can alter the binding affinity and selectivity of a peptide for its target receptor, thereby modulating downstream signaling cascades.
